PX-478 - 685898-44-6

PX-478

Catalog Number: EVT-287408
CAS Number: 685898-44-6
Molecular Formula: C13H20Cl4N2O3
Molecular Weight: 394.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PX-478 (S-2-amino-3-[4′-N,N,-bis(2-chloroethyl)amino]phenyl propionic acid N-oxide dihydrochloride) [] is a synthetic derivative of melphalan, a chemotherapeutic drug, created through the oxidation of the nitrogen mustard moiety []. It acts as a potent, orally bioavailable, selective inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a crucial role in cellular response to hypoxia [, ]. PX-478 has been studied extensively for its anti-tumor activity, its capacity to enhance the effectiveness of chemotherapy and radiotherapy, and its potential to ameliorate other conditions linked to HIF-1α activity [, ].

  • Inhibition of HIF-1α protein translation: PX-478 primarily blocks HIF-1α protein synthesis, thereby reducing HIF-1α levels in both normoxia and hypoxia [].
  • Reduction of HIF-1α mRNA levels: PX-478 also decreases HIF-1α mRNA levels, contributing to the overall reduction in HIF-1α protein [].
  • Inhibition of HIF-1α deubiquitination: To a lesser extent, PX-478 inhibits the removal of ubiquitin from HIF-1α, leading to an increase in polyubiquitinated HIF-1α, targeting it for degradation [].
Applications
  • Antitumor Activity: PX-478 shows potent antitumor activity in preclinical models, causing tumor regression and extending survival in various cancer types, including small cell lung cancer, colon cancer, prostate cancer, breast cancer, renal cancer, and pancreatic cancer [, , ].
  • Radiosensitization: PX-478 enhances the effectiveness of radiotherapy in tumors [, , ]. This effect is largely attributed to its disruption of HIF-1-dependent stromal adaptation following radiation, impairing tumor revascularization and hindering tumor recovery [, ].
  • Chemosensitization: PX-478 increases the efficacy of chemotherapeutic agents like gemcitabine and carfilzomib in preclinical models of cancers such as pancreatic ductal adenocarcinoma (PDAC) and multiple myeloma [, ]. This is achieved by reversing hypoxia-induced drug resistance, particularly those mediated by the P-glycoprotein efflux pump [].
  • Overcoming Resistance to Targeted Therapies: PX-478 enhances the therapeutic efficacy of EGFR inhibitors in lung adenocarcinoma models harboring activating K-Ras mutations, overcoming the relative resistance to EGFR inhibition observed in these tumors [].
  • Immunogenic Cell Death Induction: PX-478 combined with Gemcitabine induces immunogenic cell death (ICD) in PDAC models, leading to enhanced antitumor immunity [].
  • Inhibition of Metastasis: PX-478 inhibits the metastasis of multiple myeloma cells by reducing cell adhesion, migration, and angiogenesis [].

Other Research Areas:

  • Diabetes: PX-478 preserves pancreatic β cell function in mouse and human organoid models of diabetes, improving glucose homeostasis [].
  • Oxygen-Induced Retinopathy: PX-478 inhibits retinal neovascularization in a mouse model of oxygen-induced retinopathy, suggesting its potential for treating retinopathy of prematurity [].
  • Aortic Valve Calcification: PX-478 reduces stretch-induced calcification and collagen turnover in aortic valves, implying its potential for treating heart valve diseases [].
  • Immune Thrombocytopenia: Downregulation of HIF-1α contributes to impaired megakaryopoiesis in immune thrombocytopenia, and PX-478 has been shown to potentially alleviate this impairment [].
  • Myasthenia Gravis: PX-478 has demonstrated an ability to inhibit the mTOR-HIF-1α signaling pathway, which is implicated in the immunometabolism reprogramming of B cells in Myasthenia Gravis [].
  • Bone Repair: PX-478 can reverse the promotion of bone repair through the HIF-1α-TGF-β axis in dendritic cells, providing insight into the role of immunoinflammation in bone repair [].
Future Directions
  • Evaluating clinical efficacy and safety: Clinical trials are needed to assess the safety and efficacy of PX-478 in human patients. A Phase I trial has been conducted, reporting safety data and early evidence of potential efficacy, but more extensive trials are required [].

Properties

CAS Number

685898-44-6

Product Name

PX-478 2HCl

IUPAC Name

4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide;dihydrochloride

Molecular Formula

C13H20Cl4N2O3

Molecular Weight

394.1 g/mol

InChI

InChI=1S/C13H18Cl2N2O3.2ClH/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;;/h1-4,12H,5-9,16H2,(H,18,19);2*1H/t12-;;/m0../s1

InChI Key

GIGCDIVNDFQKRA-LTCKWSDVSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl.Cl

Solubility

Soluble in water. PX-478 was found to be not stable at basic buffer, and stable in acidic buffer.

Synonyms

2-amino-3-(4'-N,N-bis(2-chloroethyl)amino)phenylpropionic acid N-oxide
PX 478
PX-478
PX478 cpd
S-2-amino-3-(4'-N,N-bis(2-chloroethyl)amino)phenylpropionic acid N-oxide dihydrochloride

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl.Cl

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.